

Application Notes and Protocols: GPR35 Agonist Utilization in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR35 agonist 2

Cat. No.: B10855115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

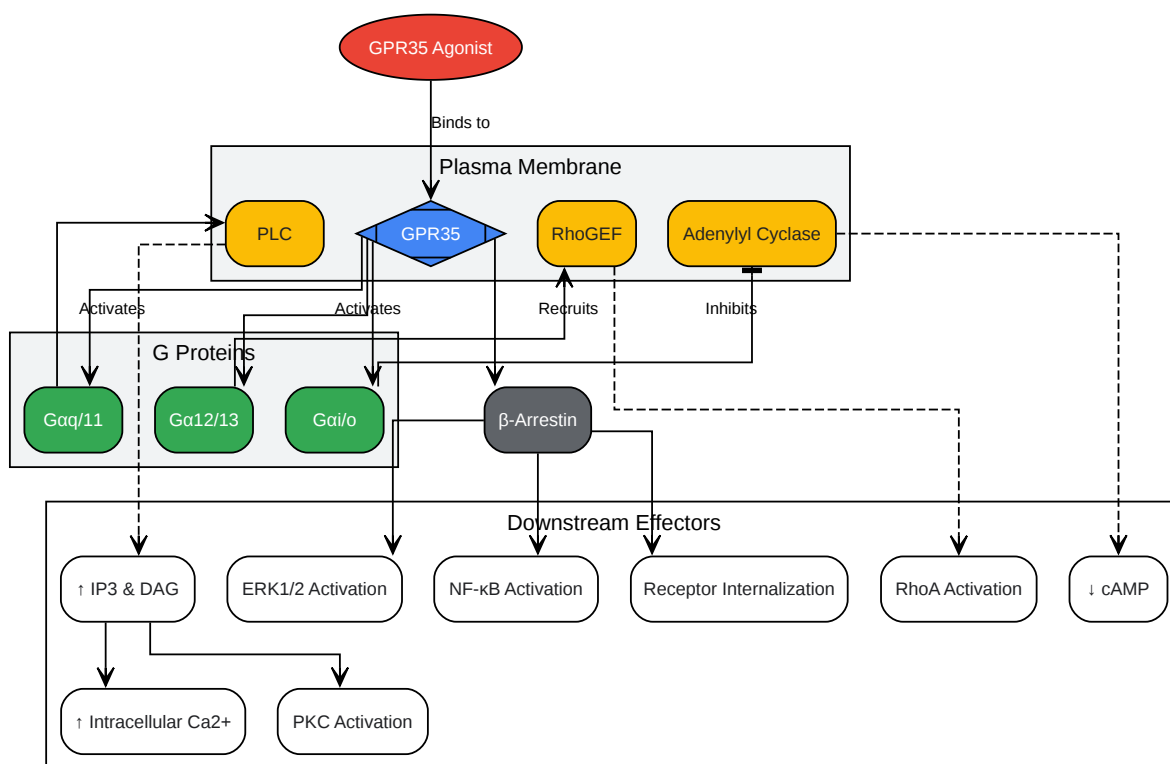
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, cancer, and metabolic disorders.[1][2][3][4][5] GPR35 is highly expressed in immune cells and the gastrointestinal tract.[6] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they recapitulate the genetic and phenotypic characteristics of the original tumor, offering a more accurate platform for drug screening and personalized medicine.[7][8][9][10][11][12] This document provides detailed protocols and application notes for the utilization of GPR35 agonists in PDO models, facilitating the investigation of GPR35-targeted therapies. While a specific "**GPR35 agonist 2**" is not defined in the literature, the following protocols are designed to be adaptable for any chosen GPR35 agonist.

GPR35 Signaling Pathways

GPR35 activation can trigger multiple downstream signaling cascades, often in a cell-type and agonist-dependent manner. The primary signaling pathways involve the coupling to different G proteins, including G α i/o, G α q/11, and G α 12/13, as well as G protein-independent signaling through β -arrestin.[6][13]

- **Gai/o Pathway:** Activation of the Gai/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[\[14\]](#)
- **Gαq/11 Pathway:** The Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC).[\[14\]](#)
- **Gα12/13 Pathway:** Coupling to Gα12/13 activates Rho GTPases, such as RhoA, which are key regulators of the actin cytoskeleton, cell migration, and proliferation.[\[14\]](#)
- **β-Arrestin Pathway:** Upon agonist binding, GPR35 can recruit β-arrestins, leading to receptor internalization and desensitization.[\[4\]](#)[\[6\]](#) β-arrestins can also act as scaffolds for other signaling proteins, such as those in the ERK1/2 and NF-κB pathways, leading to G protein-independent signaling.[\[4\]](#)[\[6\]](#)

Below is a diagram illustrating the major GPR35 signaling pathways.



[Click to download full resolution via product page](#)

GPR35 Signaling Pathways

Experimental Protocols

The following protocols provide a framework for establishing patient-derived organoids and subsequently testing the effects of a GPR35 agonist. These protocols are generalized and may require optimization based on the specific tissue of origin and the properties of the GPR35 agonist being tested.

Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing PDOs from patient tumor tissue.[\[15\]](#)[\[7\]](#)[\[8\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Fresh patient tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with antibiotics)
- Digestion buffer (e.g., Collagenase IV, Dispase, DNase)
- Basement membrane matrix (e.g., Matrigel)
- Organoid growth medium (specific to the tissue type, often containing growth factors like EGF, Noggin, R-spondin, and inhibitors like A83-01 and SB202190)
- Cell culture plates (24-well or 48-well)
- Standard cell culture equipment (incubator at 37°C, 5% CO₂, biosafety cabinet)

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue with cold PBS.
 - Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
 - Transfer the fragments to a tube containing digestion buffer.
 - Incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into single cells or small cell clusters.
- Cell Isolation and Plating:
 - Neutralize the digestion enzymes with an appropriate buffer (e.g., Advanced DMEM/F-12 with 10% FBS).

- Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
- Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
- Resuspend the cell pellet in a small volume of cold basement membrane matrix.
- Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
- Allow the droplets to solidify at 37°C for 15-30 minutes.
- Organoid Culture and Maintenance:
 - Carefully add pre-warmed organoid growth medium to each well.
 - Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
 - Replace the medium every 2-3 days.
 - Passage the organoids every 7-14 days by mechanically or enzymatically disrupting them and re-plating in a fresh basement membrane matrix.

Protocol 2: GPR35 Agonist Treatment and Viability/Functional Assays in PDOs

This protocol describes how to treat established PDOs with a GPR35 agonist and assess the effects on viability and other functional parameters.[\[18\]](#)[\[19\]](#)

Materials:

- Established PDO cultures
- GPR35 agonist of interest (e.g., "**GPR35 agonist 2**")
- 384-well or 96-well culture plates suitable for high-content imaging or luminescence-based assays
- Cell viability reagents (e.g., CellTiter-Glo® 3D, Calcein-AM/Propidium Iodide)

- Reagents for functional assays (e.g., ELISA kits for cytokine secretion, antibodies for immunofluorescence)
- Plate reader or high-content imaging system

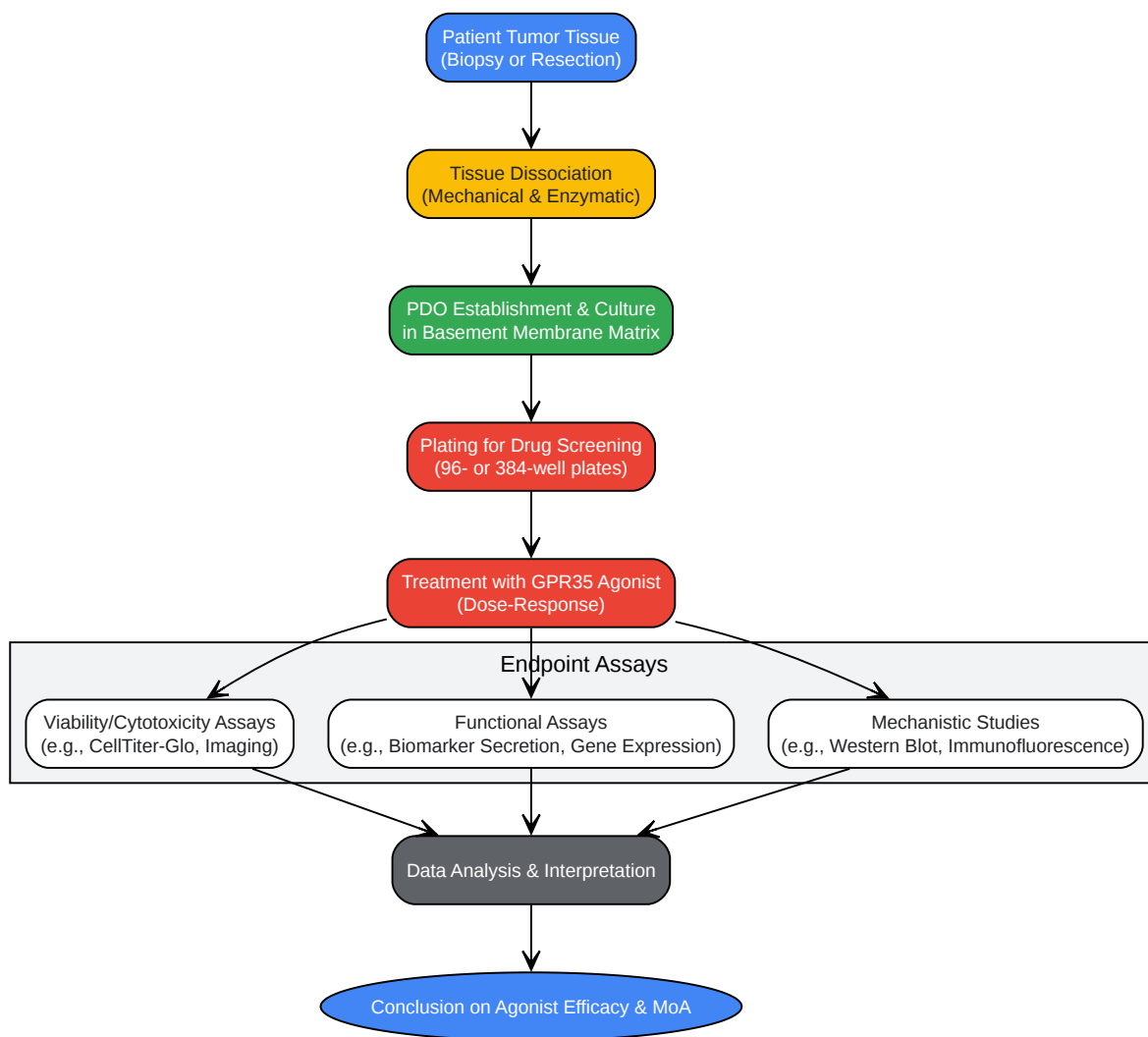
Procedure:

- Organoid Plating for Screening:
 - Harvest mature PDOs and dissociate them into smaller fragments or single cells.
 - Resuspend the organoid fragments/cells in a basement membrane matrix at a predetermined density.
 - Dispense the organoid-matrix suspension into the wells of a multi-well plate.[\[20\]](#)[\[21\]](#)
 - Allow the matrix to solidify and add organoid growth medium.
 - Culture for 24-48 hours to allow organoids to reform.
- GPR35 Agonist Treatment:
 - Prepare a serial dilution of the GPR35 agonist in the appropriate culture medium.
 - Remove the existing medium from the organoid cultures and add the medium containing the GPR35 agonist at various concentrations. Include a vehicle control.
 - Incubate the plates for a predetermined duration (e.g., 48-72 hours), depending on the expected biological response.
- Viability and Functional Assays:
 - Cell Viability:
 - For luminescence-based assays (e.g., CellTiter-Glo® 3D), add the reagent directly to the wells, incubate, and measure the luminescence, which is proportional to the ATP content and thus cell viability.

- For imaging-based assays, stain the organoids with viability dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) and acquire images using a high-content imaging system.^[19]
- Functional Assays:
 - Biomarker Analysis: Collect the culture supernatant to measure the secretion of relevant biomarkers (e.g., cytokines, growth factors) using ELISA.
 - Immunofluorescence: Fix and permeabilize the organoids to stain for proteins of interest (e.g., proliferation markers like Ki67, or downstream signaling components of the GPR35 pathway).
 - RNA/Protein Extraction: Lyse the organoids to extract RNA or protein for gene expression analysis (qRT-PCR, RNA-seq) or western blotting to assess changes in signaling pathways.

Experimental Workflow

The following diagram outlines the typical experimental workflow for screening a GPR35 agonist using patient-derived organoids.



[Click to download full resolution via product page](#)

GPR35 Agonist Screening Workflow in PDOs

Data Presentation

Quantitative data from GPR35 agonist studies in PDOs should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables provide templates for presenting dose-response data and the effects on specific biomarkers. Please note that the data presented here is hypothetical and serves as an example of how to structure experimental results.

Table 1: Dose-Response of GPR35 Agonist on the Viability of Patient-Derived Organoids

Organoid Line	Tissue of Origin	GPR35 Agonist	EC50 / IC50 (μM)	Max Effect (%)
PDO-001	Colorectal Cancer	Agonist X	1.5 ± 0.2	85% inhibition
PDO-002	Pancreatic Cancer	Agonist X	5.2 ± 0.7	60% inhibition
PDO-003	Normal Colon	Agonist X	> 50	Not significant
PDO-001	Colorectal Cancer	Zaprinast	12.8 ± 1.5	70% inhibition
PDO-002	Pancreatic Cancer	Zaprinast	25.1 ± 3.2	45% inhibition

EC50/IC50 values represent the concentration of the agonist that elicits 50% of the maximal response or inhibition, respectively. Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of GPR35 Agonist on Biomarker Expression in Patient-Derived Organoids

Organoid Line	Treatment (Concentration)	Gene Expression (Fold Change vs. Vehicle)	Protein Secretion (pg/mL)
CXCL17	p-ERK		
PDO-001	Vehicle	1.0	1.0
PDO-001	Agonist X (1 μ M)	0.4 \pm 0.05	2.5 \pm 0.3
PDO-001	Agonist X (10 μ M)	0.2 \pm 0.03	4.1 \pm 0.5
PDO-002	Vehicle	1.0	1.0
PDO-002	Agonist X (1 μ M)	0.8 \pm 0.1	1.5 \pm 0.2
PDO-002	Agonist X (10 μ M)	0.6 \pm 0.08	2.1 \pm 0.3

Fold change in gene expression is normalized to a housekeeping gene and the vehicle control. Protein secretion data are presented as mean \pm standard deviation.

Conclusion

The use of patient-derived organoids provides a highly relevant and robust platform for evaluating the therapeutic potential of GPR35 agonists. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to design and execute experiments aimed at understanding the efficacy and mechanism of action of novel GPR35-targeted compounds. Careful optimization of these protocols for specific organoid models and agonists will be crucial for generating reliable and translatable data that can accelerate the development of new therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Frontiers | GPR35 as a Novel Therapeutic Target \[frontiersin.org\]](#)
- 2. [GPR35 as a novel therapeutic target - Prestwick Chemical Libraries \[prestwickchemical.com\]](#)
- 3. [gpr35-as-a-novel-therapeutic-target - Ask this paper | Bohrium \[bohrium.com\]](#)
- 4. [GPR35 acts a dual role and therapeutic target in inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 5. [What are GPR35 agonists and how do they work? \[synapse.patsnap.com\]](#)
- 6. [Frontiers | GPR35 acts a dual role and therapeutic target in inflammation \[frontiersin.org\]](#)
- 7. [molecularpost.altervista.org \[molecularpost.altervista.org\]](#)
- 8. [communities.springernature.com \[communities.springernature.com\]](#)
- 9. [Building consensus on the application of organoid-based drug sensitivity testing in cancer precision medicine and drug development - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 10. [Patient derived organoids to model rare prostate cancer phenotypes. | SPORE in Prostate Cancer \[prostatespore.weill.cornell.edu\]](#)
- 11. [Cancer patient-derived organoids: Novel models for the study of natural products - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 12. [reprocell.com \[reprocell.com\]](#)
- 13. [Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via G \$\alpha_{13}\$ and \$\beta\$ -arrestin-2 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 14. [From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 15. [Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB \[animalmethodsbias.org\]](#)
- 16. [researchgate.net \[researchgate.net\]](#)
- 17. [Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 18. [High-throughput solutions in tumor organoids: from culture to drug screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 19. [Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 20. [researchgate.net \[researchgate.net\]](#)
- 21. [m.youtube.com \[m.youtube.com\]](#)

- To cite this document: BenchChem. [Application Notes and Protocols: GPR35 Agonist Utilization in Patient-Derived Organoid Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10855115#gpr35-agonist-2-utilization-in-patient-derived-organoid-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com